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molecular formula C7H6BClF2O3 B6324843 4-Chloro-3-(difluoromethoxy)phenylboronic acid CAS No. 1310949-72-4

4-Chloro-3-(difluoromethoxy)phenylboronic acid

Cat. No. B6324843
M. Wt: 222.38 g/mol
InChI Key: AFPNSZAVNTVOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822503B2

Procedure details

2 M hydrochloric acid (10 mL) was added to the crude product of 2-(4-chloro-3-difluoromethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.14 g) in tetrahydrofuran (10 mL), and the mixture was stirred at room temperature for four hours. Water and ethyl acetate were added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was extracted with a 2 M sodium hydroxide solution. The resulting solution was made acidic with concentrated hydrochloric acid and then extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1→50:50) to give the title compound (93 mg).
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([B:9]2[O:13]C(C)(C)C(C)(C)[O:10]2)=[CH:5][C:4]=1[O:18][CH:19]([F:21])[F:20].O.C(OCC)(=O)C>O1CCCC1>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([B:9]([OH:13])[OH:10])=[CH:5][C:4]=1[O:18][CH:19]([F:20])[F:21]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.14 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)OC(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with a 2 M sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1→50:50)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)B(O)O)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: CALCULATEDPERCENTYIELD 11.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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